molecular formula C16H20N2O4 B5751586 N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B5751586
M. Wt: 304.34 g/mol
InChI Key: NODIWRQRLFSKEQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group substituted with two methoxy groups, an isoxazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving an α,β-unsaturated carbonyl compound and a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.

    Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a benzyl halide and a suitable nucleophile under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of an acid catalyst.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Benzyl halides and nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxybenzyl)-4-isoxazolecarboxamide: Lacks the ethyl and methyl groups, which may affect its reactivity and bioactivity.

    3,4-dimethoxybenzylamine: Contains the benzyl group but lacks the isoxazole ring, resulting in different chemical properties and applications.

    5-methyl-4-isoxazolecarboxamide: Lacks the benzyl group, which may influence its solubility and stability.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-12-15(10(2)22-18-12)16(19)17-9-11-6-7-13(20-3)14(8-11)21-4/h6-8H,5,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODIWRQRLFSKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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